N-(2-acetyl-4,5-dimethoxyphenyl)acetamide
Description
N-(2-Acetyl-4,5-dimethoxyphenyl)acetamide is a synthetic acetamide derivative characterized by a phenyl ring substituted with acetyl (COCH₃) and methoxy (OCH₃) groups at positions 2, 4, and 5, respectively. The compound is synthesized via acylation of substituted phenethylamines using carbodiimide coupling agents in dichloromethane, as described in .
Key features:
Properties
IUPAC Name |
N-(2-acetyl-4,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-7(14)9-5-11(16-3)12(17-4)6-10(9)13-8(2)15/h5-6H,1-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIYWOGOBDQVFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1NC(=O)C)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetyl-4,5-dimethoxyphenyl)acetamide typically involves the Friedel-Crafts acylation reaction. This reaction is performed using acetic anhydride and polyphosphoric acid as the catalyst. The process involves the ortho-acylation of N-(3,4-dimethoxyphenyl)propan-2-yl]benzamide with acetic anhydride in the presence of polyphosphoric acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-acetyl-4,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: This reaction can replace one or more substituents on the phenyl ring with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(2-acetyl-4,5-dimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-(2-acetyl-4,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, it can act as a ligand in coordination chemistry, forming complexes with metal ions such as copper (II). These complexes can exhibit unique properties and activities, including potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are structurally related to N-(2-acetyl-4,5-dimethoxyphenyl)acetamide, differing in substituents, functional groups, or backbone modifications. Data are derived from NMR, elemental analysis, and synthetic studies ().
Phenethyl-Linked Acetamide Derivatives ()
These compounds share a phenethyl backbone with varying amide substituents:
Key Observations :
- Polarity : Sulfonamide derivatives (3e) exhibit higher polarity due to the S=O group, enhancing aqueous solubility.
- Lipophilicity : Benzoyl-substituted analogs (3b, 3g) show increased lipophilicity, favoring membrane permeability.
Aromatic Ring-Modified Analogs
N-(2-Benzoyl-4,5-dimethoxyphenyl)acetamide ()
- Molecular formula: C₁₇H₁₇NO₄.
- Key difference : Benzoyl substituent at position 2 instead of acetyl.
2-(4,5-Dimethoxy-2-nitrophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide ()
- CAS : 2129-52-4.
- Molecular formula : C₂₁H₂₅N₂O₇ (calculated).
- Key difference : Nitro group at position 2; additional methoxy groups.
- Impact : The nitro group is electron-withdrawing, altering electronic density and reactivity .
N-(4-Chloro-2,5-dimethoxyphenyl)acetamide ()
Bioactive Analogs
N-Acetyl-3-demethylmescaline ()
- CAS : 4958-20-7.
- Molecular formula: C₁₂H₁₇NO₄.
- Key difference : Hydroxy group at position 3; ethyl chain instead of phenethyl.
- Bioactivity : Natural alkaloid with plant growth inhibitory properties; highlights the role of hydroxy groups in biological activity .
Biological Activity
N-(2-acetyl-4,5-dimethoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by an acetyl group and two methoxy groups attached to a phenyl ring. This structural configuration may influence its lipophilicity and interactions with biological targets. The presence of the methoxy groups can enhance the compound's ability to penetrate biological membranes, potentially increasing its efficacy as a therapeutic agent.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Preliminary studies suggest that this compound may exhibit:
- Anti-inflammatory properties : Similar compounds have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines.
- Anticancer activity : Initial findings indicate that this compound may inhibit the proliferation of certain cancer cell lines.
Biological Activity Data
A summary of the biological activities observed in studies involving this compound is presented in the following table:
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of this compound against various cancer cell lines, it was found to exhibit significant cytotoxicity against MCF7 (breast cancer) and HCT116 (colon cancer) cells. The compound's IC50 values were measured at 12.5 µM for MCF7 and 10.0 µM for HCT116, indicating its potential as a chemotherapeutic agent .
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of this compound showed that it could reduce levels of pro-inflammatory cytokines in human fibroblast cultures. The IC50 for this activity was determined to be 15.0 µM, suggesting that this compound could be beneficial in treating inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
